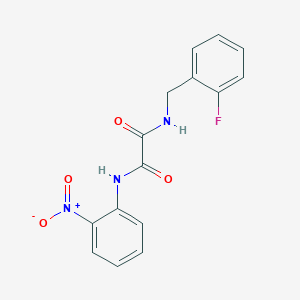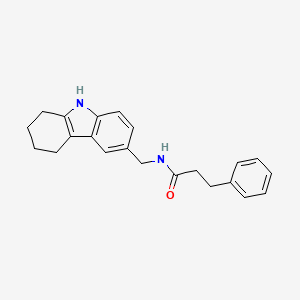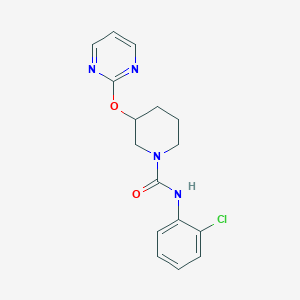![molecular formula C17H21N5O2 B2918038 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097913-29-4](/img/structure/B2918038.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is an intricate organic compound that is synthesized for various research applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Starting materials often include specific substituted quinazoline and pyridine derivatives. The reactions may involve steps such as:
Nitration: Introducing nitro groups under controlled acidic conditions.
Reduction: Converting nitro groups to amino groups using reducing agents like palladium on carbon with hydrogen.
Cyclization: Forming the tetrahydroquinazolin ring under heated conditions with suitable catalysts.
Industrial Production Methods: For large-scale production, the process might be optimized for yield and purity, involving:
Flow chemistry: Continuous flow reactors can enhance reaction efficiency and safety.
Catalysis: Using metal catalysts to speed up the reactions.
Purification: Techniques such as crystallization and chromatography ensure the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, where functional groups like the dimethylamino group might be converted to nitro or other higher oxidation states.
Reduction: Reduction processes might involve the dimethylamino group being reduced further under high-pressure hydrogenation.
Substitution: Halogenation or alkylation reactions can replace specific hydrogen atoms on the ring systems with other functional groups.
Common Reagents and Conditions: Reactions typically involve:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction.
Catalysts: Such as iron(III) chloride or palladium catalysts for facilitating various reaction steps.
Major Products Formed: These reactions can lead to a variety of products depending on the conditions, including substituted quinazoline and pyridine derivatives, as well as more complex compounds resulting from multi-step reactions.
科学研究应用
Chemistry: In chemistry, this compound can serve as a building block for more complex molecules, participating in various organic synthesis reactions to explore new chemical entities.
Biology: Biologically, it might be investigated for its interactions with cellular receptors or enzymes, providing insights into potential pharmacological activities.
Medicine: Its structure suggests possible applications in drug design and development, where it could be evaluated for its therapeutic potential against various diseases.
Industry: Industrially, it might be used in the development of novel materials or as intermediates in the synthesis of complex organic compounds.
作用机制
Molecular Targets and Pathways: This compound may interact with specific cellular targets such as enzymes or receptors, altering their activity through binding interactions. The exact pathways would depend on its specific structure and reactivity, which can modulate cellular functions and signaling pathways.
相似化合物的比较
Comparison with Other Compounds:
N-[2-(dimethylamino)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound might share similar reactivity due to the presence of similar functional groups.
Quinazoline derivatives: Other quinazoline-based compounds can exhibit similar chemical behaviors, though the exact biological activities might differ.
Uniqueness: What sets N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide apart are its unique combination of functional groups and the resulting reactivity, which could make it particularly interesting for specific research applications.
Feel free to delve into any specific aspect further!
属性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)17-18-10-11-9-12(6-7-14(11)20-17)19-15(23)13-5-4-8-22(3)16(13)24/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVDPQABXXDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B2917955.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)

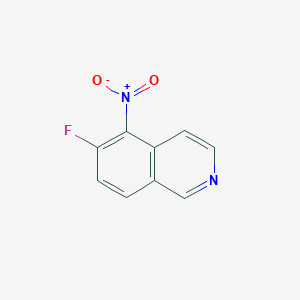
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917961.png)
![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)
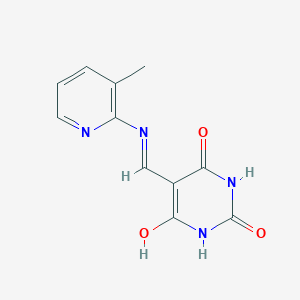
![(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)
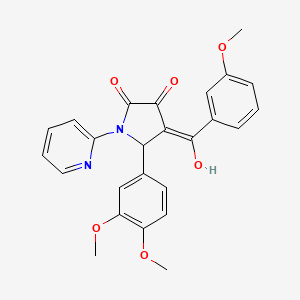
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide](/img/structure/B2917971.png)
